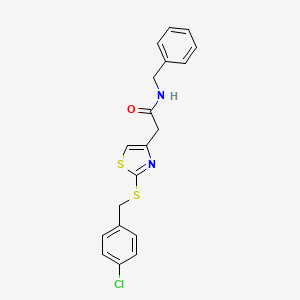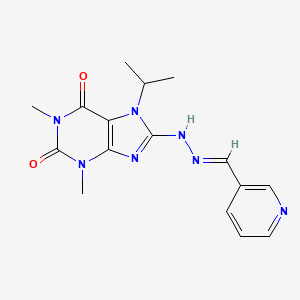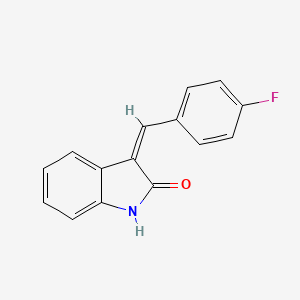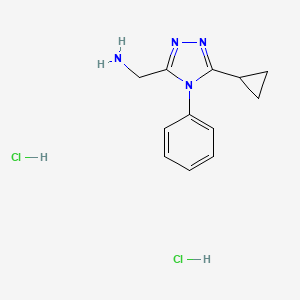
N-benzyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazoles are a class of organic compounds that contain a five-membered ring made up of three carbon atoms, one sulfur atom, and one nitrogen atom . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
Thiazole derivatives can be synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole compounds can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
Antitumor Activities
Research has shown that derivatives of N-benzyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide have been synthesized and evaluated for their antitumor activities. For instance, a study by Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which demonstrated considerable anticancer activity against various cancer cell lines. This suggests the potential of such compounds in developing new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Analgesic Properties
Further research into acetamide derivatives, including structures similar to this compound, revealed their potential analgesic properties. Kaplancıklı et al. (2012) synthesized some acetamide derivatives and investigated their analgesic activities, which showed significant efficacy against various nociceptive stimuli (Kaplancıklı et al., 2012).
Antibacterial and Antimicrobial Effects
Compounds within this chemical class have also been explored for their antibacterial and antimicrobial efficacy. For example, Bhoi et al. (2015) synthesized novel derivatives containing the quinoline linkage, which demonstrated potent antibacterial activity against a broad spectrum of microorganisms (Bhoi, Borad, Parmar, & Patel, 2015). Additionally, Rezki (2016) reported on the ultrasound synthesis of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus, with some compounds displaying promising antimicrobial activities (Rezki, 2016).
Antioxidant and Anti-inflammatory Properties
Compounds structurally related to this compound have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. Koppireddi et al. (2013) synthesized a series of novel compounds and evaluated them for anti-inflammatory and antioxidant activity, showing significant efficacy in both assays (Koppireddi et al., 2013).
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives have been reported to interact with various targets to induce their biological effects . For instance, some thiazole derivatives have shown inhibitory activity against neuraminidase , an enzyme that plays a crucial role in the life cycle of influenza viruses .
Biochemical Pathways
Thiazole derivatives have been reported to interact with various targets and affect multiple biochemical pathways . For instance, some thiazole derivatives have shown inhibitory activity against neuraminidase, affecting the life cycle of influenza viruses .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific effects can vary depending on the substituents on the thiazole ring .
Orientations Futures
Propriétés
IUPAC Name |
N-benzyl-2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS2/c20-16-8-6-15(7-9-16)12-24-19-22-17(13-25-19)10-18(23)21-11-14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBVSNBJHJNVDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-{[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzyl]oxy}-2-thiophenecarboxylate](/img/structure/B2944403.png)

![5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone](/img/structure/B2944407.png)



![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2944412.png)


![2-benzyl-5-[(4-fluorobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2944416.png)
![Ethyl 4-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2944418.png)
![N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]prop-2-enamide](/img/structure/B2944420.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2944422.png)